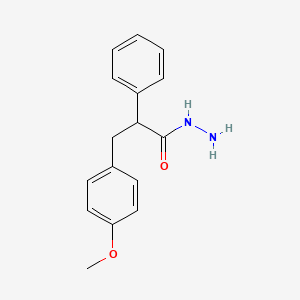

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide

Description

Properties

CAS No. |

58973-44-7 |

|---|---|

Molecular Formula |

C16H18N2O2 |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylpropanehydrazide |

InChI |

InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19) |

InChI Key |

GLFIPGFKVWGZCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Esters

The most common and straightforward method to prepare hydrazides such as p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is the hydrazinolysis of the corresponding ester. This involves reacting the ester derivative of p-Methoxy-alpha-phenylhydrocinnamic acid with hydrazine hydrate under reflux conditions.

$$

\text{Ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux}} \text{Hydrazide} + \text{Alcohol}

$$

- The ester and hydrazine hydrate are combined in a reactor and heated under reflux for 0.5 to 2 hours.

- Reactive distillation or fractionation is used to remove alcohol and water by-products, driving the reaction to completion.

- After reaction completion, vacuum distillation isolates the hydrazide product.

- This method achieves high yields (>90%) and avoids the use of additional solvents, enhancing safety and efficiency.

- The process is scalable to industrial ton-level production with minimal safety risks and environmental impact.

- The ester precursor would be the methyl or ethyl ester of p-Methoxy-alpha-phenylhydrocinnamic acid.

- Hydrazine hydrate is used in slight molar excess (typically 1.5 to 3 equivalents).

- Reaction conditions optimized to minimize reaction time and maximize yield.

High-Temperature Dehydration of Hydrazine-Carboxylate Salts

An alternative method involves forming the hydrazine salt of the carboxylic acid followed by high-temperature dehydration to yield the hydrazide.

- This method requires high temperatures to drive dehydration.

- It is less favored due to the formation of unwanted tetrazine by-products through intermolecular condensation.

- The resulting products have high boiling points and low solubility, complicating purification.

- Reported yields are lower (~68%) with longer reaction times (e.g., 12 hours reflux).

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Conditions | Hydrazine Equivalents | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazinolysis of ester (solvent-free) | Reflux 0.5–2 h, reactive distillation | 1.5–3 | 0.5–2 h | >90 | High yield, scalable, eco-friendly | Requires careful control of reflux |

| High-temperature dehydration of salt | High temperature, 12 h reflux | Stoichiometric | 12 h | ~68 | Simple reagents | Low yield, difficult purification |

| Hydrazide-hydrazone synthesis (derivative) | Mild conditions, two-step | N/A | Variable | 71–79 | Good yields for derivatives | Not direct hydrazide synthesis |

Chemical Reactions Analysis

Types of Reactions: p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine or other functional groups.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is used as a building block for the synthesis of various hydrazone derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its derivatives have been studied for their ability to inhibit the growth of cancer cells and bacteria .

Industry: In industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its hydrazone derivatives are also used as intermediates in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The methoxy group in the target compound may enhance lipophilicity and electron-donating capacity compared to unsubstituted analogs like benzoic acid hydrazide.

Key Findings :

- Hydrazides with aromatic substituents (e.g., chloro, methoxy) show enhanced bioactivity. For example, 4-benzamidobenzoic acid hydrazide derivatives exhibit strong sEH inhibition, critical for anti-inflammatory effects .

- The methoxy group’s role in antimicrobial activity remains underexplored but could mimic electron-rich environments seen in ampicillin-like compounds .

- Hydrazides generally underperform hydroxamic acids in enzyme inhibition (e.g., histone deacetylases), as seen in , where hydrazide derivatives showed reduced antiproliferative activity .

Key Insights :

- Solid-phase synthesis (e.g., PEG-based resins) is effective for hydrazide libraries but may limit terminal functional groups (e.g., amide vs. acid) .

- Methoxy groups are generally stable under standard hydrazide synthesis conditions but may require protection during acidic/basic steps.

Critical Analysis of Structural-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and may improve binding to polar enzyme pockets. However, they might reduce membrane permeability compared to lipophilic groups (e.g., chloro) .

- Aromatic vs. Heterocyclic Cores : Pyridine-based nicotinic acid hydrazides show distinct antimicrobial profiles compared to benzene-based analogs, likely due to altered π-π stacking .

- Hydrazide vs. Hydroxamic Acid : Hydrazides are less potent in metal-binding applications (e.g., enzyme inhibition) but offer better synthetic accessibility .

Biological Activity

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide is a compound belonging to the hydrazide-hydrazone class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies from various research findings.

Antimicrobial Activity

Hydrazide-hydrazone derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of hydrazide-hydrazone derivatives is often quantified using MIC and MBC values. For instance, one study reported that certain derivatives showed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, demonstrating strong antibacterial activity . The MBC values were found to be in the range of 3.91–62.5 µg/mL, indicating a lethal effect against Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 | 3.91 |

| Enterococcus faecalis | 15.62 | 62.5 |

| Escherichia coli | Variable | Variable |

Anticancer Activity

Research has also indicated that hydrazide-hydrazone derivatives possess anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Properties

A study involving a series of hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation, making it a potential candidate for treating inflammatory diseases .

Table 2: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the chemical structure can significantly influence its pharmacological properties. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish antimicrobial activity.

- Hydrazone Linkage : The stability and reactivity of the hydrazone bond are pivotal in determining the compound's overall biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide?

- Methodology :

- Conventional synthesis : Start with esterification of the parent acid (e.g., p-Methoxy-alpha-phenylhydrocinnamic acid) using methanol and H₂SO₄ as a catalyst, followed by reflux with hydrazine hydrate to yield the hydrazide derivative .

- Microwave-assisted synthesis : Utilize microwave irradiation to reduce reaction time (e.g., from hours to minutes) and improve yields. This method avoids intermediate ester isolation and is effective for thermally sensitive substrates .

- Biocatalytic approaches : Employ amidase enzymes (e.g., from Bacillus smithii) for solvent-free hydrazide synthesis, minimizing by-products and enabling scalable production .

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

- Methodology :

- IR spectroscopy : Confirm the presence of hydrazide (-CONHNH₂) via N-H stretching (~3200–3300 cm⁻¹) and C=O (~1650 cm⁻¹) bands .

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the δ 6.5–7.5 ppm range. Hydrazide NH signals appear as broad singlets (~δ 9–10 ppm) .

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm purity and structural integrity .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for quantitative analysis .

Advanced Research Questions

Q. How to evaluate its inhibitory activity against monoamine oxidase B (MAO-B)?

- Methodology :

- Enzyme assays : Use recombinant human MAO-B in a fluorometric or spectrophotometric assay with kynuramine as a substrate. Measure IC₅₀ values via dose-response curves and compare to reference inhibitors (e.g., selegiline) .

- Selectivity profiling : Test against MAO-A to determine isoform specificity. A >10-fold selectivity for MAO-B suggests therapeutic potential for neurodegenerative diseases .

- Kinetic studies : Perform Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition mechanisms .

Q. What computational strategies predict binding interactions with MAO-B or myeloperoxidase (MPO)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. Focus on key residues (e.g., MAO-B’s FAD-binding pocket or MPO’s heme cavity) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to evaluate binding stability and hydrogen-bond networks .

- QSAR modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (e.g., Hammett σ) to optimize inhibitory potency .

Q. How to resolve contradictions in catalytic activity across different metal complexes?

- Methodology :

- Comparative studies : Synthesize platinum(II) complexes (e.g., [Pt(NH₃)(pmbah)Cl₂]) and compare their electronic spectra and conductivity to correlate ligand geometry with bioactivity .

- X-ray crystallography : Resolve crystal structures to identify coordination modes (e.g., monodentate vs. bidentate hydrazide binding) influencing redox properties .

Q. How to analyze regioselectivity in cyclocondensation reactions for heterocyclic derivatives?

- Methodology :

- Reaction optimization : Vary catalysts (e.g., HCl vs. acetic acid) and solvents to control cyclization pathways (e.g., pyridone vs. pyrazole formation) .

- Isolation of intermediates : Use TLC-guided fractionation to identify kinetic vs. thermodynamic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.